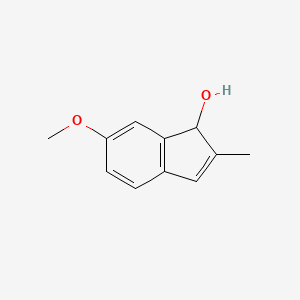
6-methoxy-2-methyl-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-methyl-1H-inden-1-ol: is an organic compound belonging to the indene family It features a methoxy group at the sixth position, a methyl group at the second position, and a hydroxyl group at the first position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2-methyl-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-2-methyl-1H-indene.
Hydroxylation: The indene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the first position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the hydroxylation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-methoxy-2-methyl-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
Chemistry: 6-methoxy-2-methyl-1H-inden-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group at the first position allows for hydrogen bonding and interaction with enzymes or receptors. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, influencing its binding affinity and activity.
Comparison with Similar Compounds
6-methoxy-2-methyl-1H-indene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-methyl-1H-inden-1-ol: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
6-methoxy-1H-inden-1-ol: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness: 6-methoxy-2-methyl-1H-inden-1-ol is unique due to the presence of all three functional groups (methoxy, methyl, and hydroxyl) on the indene ring
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1H-inden-1-ol |
InChI |
InChI=1S/C11H12O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12/h3-6,11-12H,1-2H3 |
InChI Key |
BWBMRNSVSNKPRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1O)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















